
奈非那韦亚砜
描述
Nelfinavir Sulfoxide is a derivative of Nelfinavir, a well-known antiviral drug primarily used in the treatment of Human Immunodeficiency Virus (HIV) infections. Nelfinavir Sulfoxide is formed through the oxidation of Nelfinavir and has been studied for its potential therapeutic applications, particularly in the context of viral infections and cancer treatment.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of other pharmaceutical compounds.
Biology: Studied for its effects on cellular processes and potential as a research tool in understanding protein interactions.
Medicine: Investigated for its antiviral properties, particularly against SARS-CoV-2, and its potential use in cancer therapy due to its ability to inhibit proteases involved in tumor growth.
Industry: Utilized in the development of new drug formulations and as a reference standard in analytical chemistry.
作用机制
Target of Action
Nelfinavir primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) . This protease is required for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 . Nelfinavir also inhibits the mammalian/mechanistic target of rapamycin (mTOR) activation .
Mode of Action
Nelfinavir binds to the active site of the HIV-1 protease and inhibits the activity of the enzyme . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles . In addition, nelfinavir suppresses viral replication partly by protease inhibition .
Biochemical Pathways
Nelfinavir’s action affects several biochemical pathways. It induces the unfolded protein response (UPR) , inhibits mTOR activation, and reduces the expression of certain molecules related to Small-cell Lung Cancer (SCLC), such as achaete-scute homolog 1 (ASCL1) . Nelfinavir also induces endoplasmic reticulum stress and autophagy .
Pharmacokinetics
Nelfinavir exhibits a high variability in plasma concentrations among individuals . The mean average drug plasma concentration is 2.22 ± 1.25 mg/L, and the mean area under the curve (AUC) during the dosing interval is 17.7 ± 10.0 mg•h/L . The mean nelfinavir trough plasma concentration is 1.58 ± 1.0 mg/L . Nelfinavir is extensively bound by human plasma protein (approximately 98%) .
Result of Action
Nelfinavir causes two types of cell death: caspase-dependent apoptosis and caspase-independent death . The latter is characterized by the induction of ER stress and autophagy . Autophagy is protective because an inhibitor of autophagy increases nelfinavir-induced death . Nelfinavir also inhibits the growth of SCLC patient-derived xenograft (PDX) tumors .
Action Environment
The action, efficacy, and stability of Nelfinavir can be influenced by environmental factors. For instance, it has been observed that the compound’s antiviral activity against SARS-CoV-2 can be enhanced when combined with other drugs . Additionally, Nelfinavir’s anti-cancer properties are influenced by various cellular conditions, such as unfolded protein response, cell cycle, apoptosis, autophagy, the proteasome pathway, oxidative stress, the tumor microenvironment, and multidrug efflux pumps .
生化分析
Biochemical Properties
Nelfinavir Sulfoxide, similar to Nelfinavir, is likely to play a role in biochemical reactions involving HIV-1 protease, an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 . By inhibiting this enzyme, Nelfinavir Sulfoxide could prevent the formation of mature, infectious viral particles .
Cellular Effects
Nelfinavir Sulfoxide’s effects on cells are expected to be similar to those of Nelfinavir. Nelfinavir has been shown to inhibit the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in vitro . It also induces endoplasmic reticulum stress, autophagy, and apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of action of Nelfinavir Sulfoxide is likely to involve binding to the active site of the HIV-1 protease enzyme and inhibiting its activity . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles .
Dosage Effects in Animal Models
Nelfinavir has been shown to inhibit the development of lung fibrosis in an animal model of systemic sclerosis .
Metabolic Pathways
Nelfinavir Sulfoxide is expected to be involved in similar metabolic pathways as Nelfinavir, which is metabolized in the liver by multiple cytochrome P450 (CYP) enzymes . The major metabolite of Nelfinavir, M8, has similar activity against HIV-1 in vitro .
Transport and Distribution
Both Nelfinavir and its active metabolite M8 are highly bound to serum proteins, and Nelfinavir shows extensive tissue distribution . It is reasonable to expect that Nelfinavir Sulfoxide would have similar transport and distribution characteristics.
Subcellular Localization
The subcellular localization of Nelfinavir Sulfoxide is not specifically known. Nelfinavir has been found to induce endoplasmic reticulum stress, suggesting that it may localize to the endoplasmic reticulum .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Nelfinavir Sulfoxide typically involves the oxidation of Nelfinavir. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective oxidation of the sulfur atom to form the sulfoxide.
Industrial Production Methods: Industrial production of Nelfinavir Sulfoxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.
化学反应分析
Types of Reactions: Nelfinavir Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the sulfone.
Reduction: The sulfoxide can be reduced back to the parent Nelfinavir using reducing agents like sodium borohydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like thiols, amines, and halides.
Major Products Formed:
Oxidation: Nelfinavir Sulfone.
Reduction: Nelfinavir.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Nelfinavir: The parent compound, primarily used in HIV treatment.
Nelfinavir Sulfone: The fully oxidized form of Nelfinavir.
Lopinavir: Another HIV protease inhibitor with a similar mechanism of action.
Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy.
Uniqueness: Nelfinavir Sulfoxide is unique due to its intermediate oxidation state, which may confer distinct pharmacological properties compared to Nelfinavir and Nelfinavir Sulfone
属性
IUPAC Name |
(3S,4aS,8aS)-2-[(2R,3R)-4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O5S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-41(40)24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+,41?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOLVRGGAAUFHC-VSAYVLMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CS(=O)C2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1O)C(=O)N[C@@H](CS(=O)C2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858171 | |
| Record name | (3S,4aS,8aS)-2-[(2R,3R)-4-(Benzenesulfinyl)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)butyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041389-28-9 | |
| Record name | (3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylsulfinyl)butyl]-3-isoquinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1041389-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-((2R,3R)-2-hydroxy-3-((3-hydroxy-2-methylbenzoyl)amino)-4-(phenylsulfinyl)butyl)-3-isoquinolinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1041389289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S,4aS,8aS)-2-[(2R,3R)-4-(Benzenesulfinyl)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)butyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


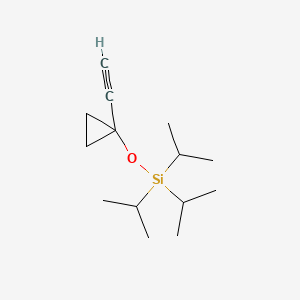
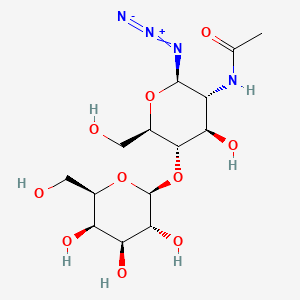
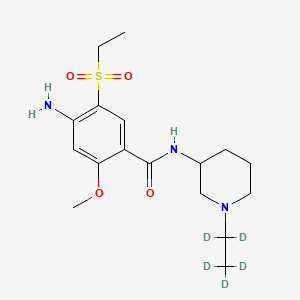
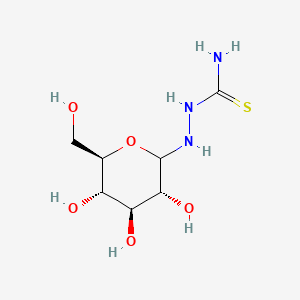
![4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587156.png)
![Cyclopropanecarboxylic acid, 1-[(1-methylethenyl)amino]-, methyl ester (9CI)](/img/new.no-structure.jpg)
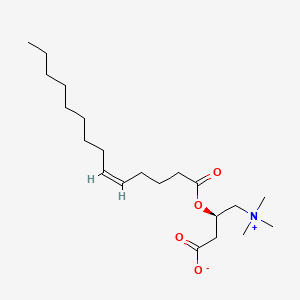
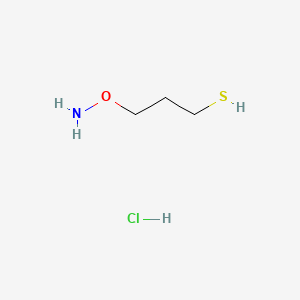
![tert-butyl N-[1-[4-(pyridin-4-ylcarbamoyl)cyclohexyl]ethyl]carbamate](/img/structure/B587164.png)
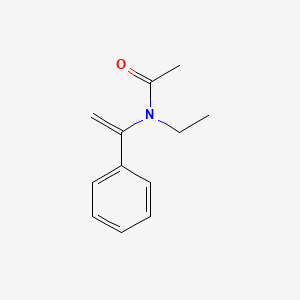
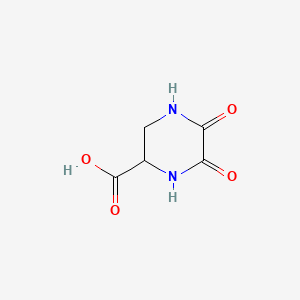
![(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid](/img/structure/B587168.png)
![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)
